molecular formula C11H11NO2 B8542838 4-(3-Methoxyoxetan-3-yl)benzonitrile

4-(3-Methoxyoxetan-3-yl)benzonitrile

Cat. No.: B8542838
M. Wt: 189.21 g/mol
InChI Key: VLTVBKMPORXZMG-UHFFFAOYSA-N
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Description

4-(3-Methoxyoxetan-3-yl)benzonitrile is a benzonitrile derivative featuring a 3-methoxy-substituted oxetane ring at the para position of the benzene ring. The oxetane moiety, a four-membered cyclic ether, is notable for its ability to enhance metabolic stability and solubility in pharmaceutical compounds due to its compact, polar structure . Potential applications include use as an intermediate in drug discovery, leveraging the oxetane’s favorable pharmacokinetic properties.

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

4-(3-methoxyoxetan-3-yl)benzonitrile

InChI

InChI=1S/C11H11NO2/c1-13-11(7-14-8-11)10-4-2-9(6-12)3-5-10/h2-5H,7-8H2,1H3

InChI Key

VLTVBKMPORXZMG-UHFFFAOYSA-N

Canonical SMILES

COC1(COC1)C2=CC=C(C=C2)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-(3-Methoxyoxetan-3-yl)benzonitrile with structurally or functionally analogous benzonitrile derivatives, highlighting key differences in molecular features, synthesis, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Synthesis Method (Selected Examples) Applications/Findings References
This compound C₁₁H₁₀N₂O₂ 202.21 Oxetane ring with 3-methoxy substituent Likely via palladium catalysis or SNAr* Potential pharmaceutical intermediate
3-Methoxy-4-(oxetan-3-yloxy)benzonitrile C₁₁H₁₀N₂O₃ 218.21 Oxetane-3-yloxy and 4-methoxy groups Not explicitly reported Unreported, but oxetane suggests drug design
4-Benzyloxy-3-methoxybenzonitrile C₁₅H₁₃NO₂ 239.27 Benzyloxy and methoxy substituents Purified via flash chromatography (Hexane/EtOAc) Intermediate in organic synthesis
4-(3-Thienyl)benzonitrile C₁₁H₇NS 185.24 Thiophene ring at para position Commercial synthesis Building block for heterocyclic compounds
4-Formyl-3-methoxybenzonitrile C₉H₇NO₂ 161.16 Formyl and methoxy groups Aldehyde oxidation or substitution Precursor for Schiff base ligands
4-(4-Bromo-3-formyl-phenoxy)benzonitrile C₁₄H₈BrNO₂ 302.12 Bromo, formyl, and phenoxy groups Multi-step halogenation/oxidation Intermediate in Crisaborole synthesis

*SNAr = Nucleophilic Aromatic Substitution

Key Structural and Functional Comparisons:

Oxetane vs. Ether/Oxy Substituents: The 3-methoxyoxetane group in the target compound offers greater steric and electronic modulation compared to simple ether-linked oxetanes (e.g., 3-Methoxy-4-(oxetan-3-yloxy)benzonitrile) . This may improve metabolic stability in drug candidates.

Heterocyclic vs. Aromatic Substituents :

  • Thiophene-containing derivatives (e.g., 4-(3-Thienyl)benzonitrile) exhibit distinct electronic properties due to sulfur’s electron-rich nature, making them suitable for materials science .

Functional Group Diversity :

  • Aldehyde-substituted derivatives (e.g., 4-Formyl-3-methoxybenzonitrile) serve as versatile intermediates for condensation reactions, unlike the oxetane derivatives, which are more specialized .

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